N-(2,5-difluorophenyl)-N'-phenylthiourea
Overview
Description
N-(2,5-difluorophenyl)-N'-phenylthiourea (DFPTU) is a chemical compound that has been widely used in scientific research due to its diverse biological activities. DFPTU belongs to the group of thiourea compounds, which are characterized by their sulfur-containing functional group.
Scientific Research Applications
N-(2,5-difluorophenyl)-N'-phenylthiourea has been extensively studied for its various biological activities, including antitumor, antiviral, and antifungal properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound also exhibits antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Moreover, this compound has been found to possess antifungal activity against Candida albicans, a common fungal pathogen.
Mechanism of Action
N-(2,5-difluorophenyl)-N'-phenylthiourea exerts its biological activities by interfering with various cellular processes. It has been reported to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II. This compound also induces apoptosis, a programmed cell death mechanism, in cancer cells. The antiviral activity of this compound is attributed to its ability to inhibit viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to affect several biochemical and physiological processes in cells. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound also inhibits the production of reactive oxygen species (ROS), which are known to cause cellular damage. Moreover, this compound has been found to modulate the expression of several genes involved in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
N-(2,5-difluorophenyl)-N'-phenylthiourea is a highly versatile compound that can be used in a variety of laboratory experiments. Its diverse biological activities make it a useful tool for studying various cellular processes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be exercised when using this compound in lab experiments.
Future Directions
N-(2,5-difluorophenyl)-N'-phenylthiourea has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent. Future studies could focus on optimizing the synthesis method of this compound to improve its purity and yield. Moreover, the mechanism of action of this compound could be further elucidated to identify potential targets for drug development. Additionally, the antiviral and antifungal activities of this compound could be explored in more detail to develop new treatments for viral and fungal infections.
Conclusion:
In conclusion, this compound is a thiourea compound that has been extensively studied for its diverse biological activities. Its antitumor, antiviral, and antifungal properties make it a useful tool for scientific research. This compound exerts its biological activities by interfering with various cellular processes, and it has been shown to affect several biochemical and physiological processes in cells. Although this compound has some limitations, its potential as a therapeutic agent warrants further investigation.
properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUSMLJKXIZXHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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